1-(4-Aminopyridin-2-yl)piperidin-4-ol
Overview
Description
“1-(4-Aminopyridin-2-yl)piperidin-4-ol” is a chemical compound with a molecular weight of 193.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research . The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine bound to a pyridine group . The InChI code for this compound is provided in the references .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as boiling point are not mentioned in the references .Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(4-Aminopyridin-2-yl)piperidin-4-ol is involved in various synthetic pathways, highlighting its importance in medicinal chemistry. For instance, it is used in the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest due to its rigid diamine structure, which is valuable in the development of pharmaceuticals (Smaliy et al., 2011). Additionally, its derivatives have been explored for their antimycobacterial activity, indicating its potential in combating microbial infections (Weis et al., 2003).
Applications in Organic Chemistry
The compound plays a critical role in the synthesis of α-aminophosphonates, where it is used to create novel compounds with potential insecticidal activities. This showcases its versatility in contributing to the development of agrochemicals (Jiang et al., 2013). Moreover, its involvement in the practical synthesis of compounds that upregulate the LDL receptor highlights its importance in addressing cardiovascular diseases (Ito et al., 2002).
Role in Material Science
The compound's utility extends to material science, where it forms part of the backbone in the synthesis of 2-aminopyridines. These are key structural cores in bioactive natural products and organic materials, demonstrating its contribution to the development of new materials with significant biological and chemical significance (Bolliger et al., 2011).
Contribution to Medicinal Chemistry
This compound derivatives have been explored for their potential in creating new therapeutic agents. For instance, aminopyrimidine derivatives have shown promise as 5-HT1A partial agonists, indicating potential applications in neurological disorders (Dounay et al., 2009). Additionally, its role in the synthesis of piperine–pyridine analogs with antimicrobial properties underscores its importance in developing new antimicrobial agents (Amperayani et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-(4-Aminopyridin-2-yl)piperidin-4-ol” is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound affects the HIV-1 entry process by blocking the CCR5 receptor . This blockade prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express CCR5 . As a result, the progression of HIV-1 infection to AIDS is slowed down, and the response to treatment is improved .
Result of Action
The result of the compound’s action is the prevention of HIV-1 infection. By blocking the CCR5 receptor, the compound prevents HIV-1 entry into cells . This leads to a slower progression of the disease and an improved response to treatment .
properties
IUPAC Name |
1-(4-aminopyridin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-1-4-12-10(7-8)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTXJNWQWHJEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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